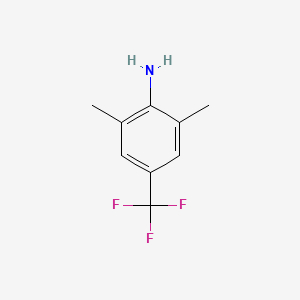

2,6-Dimethyl-4-(trifluoromethyl)aniline

Description

Historical Trajectories of Fluorinated Aniline (B41778) Compounds

The journey of fluorinated aniline compounds is intrinsically linked to the broader history of organofluorine chemistry. While aniline itself became a cornerstone of the synthetic dye industry in the mid-19th century, the deliberate incorporation of fluorine into organic molecules was a later development. The initial synthesis of an organofluorine compound is often credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride. However, the highly reactive nature of elemental fluorine, first isolated by Henri Moissan in 1886, presented significant challenges to early chemists.

The development of more manageable fluorinating agents was a critical turning point. The Schiemann reaction, discovered in 1927, provided a reliable method for introducing fluorine into aromatic rings via diazonium salts, paving the way for the synthesis of various fluoroaromatic compounds, including fluorinated anilines. These early fluorinated anilines were primarily of academic interest, allowing researchers to study the effects of fluorine substitution on the physical and chemical properties of aromatic amines. The post-World War II era saw a surge in industrial organofluorine chemistry, which further expanded the toolkit for creating more complex fluorinated molecules. This period laid the groundwork for the synthesis of a diverse range of fluorinated anilines, setting the stage for their eventual application in various fields.

Contemporary Significance of Trifluoromethylated Anilines in Chemical Sciences

In modern chemical sciences, the trifluoromethyl (-CF3) group is a privileged substituent, and its incorporation into the aniline scaffold has profound implications. Trifluoromethylated anilines are highly valued as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The significance of the -CF3 group stems from its unique electronic properties and steric profile.

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the reactivity and acidity of the aniline molecule. Furthermore, its introduction can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. The lipophilicity, or fat-solubility, of a compound can also be increased, which can improve its ability to cross biological membranes. These properties are highly desirable in drug discovery and development. For instance, trifluoromethylated anilines are key components in the synthesis of a variety of therapeutic agents.

In the agrochemical industry, these compounds are instrumental in the development of new herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the efficacy and environmental persistence of these products. The unique properties conferred by the trifluoromethyl group make trifluoromethylated anilines a versatile and indispensable class of compounds in contemporary chemical research and development.

Scope and Research Focus on 2,6-Dimethyl-4-(trifluoromethyl)aniline within Scholarly Endeavors

Within the broader class of trifluoromethylated anilines, this compound has emerged as a compound of specific interest in scholarly research. Its structure, featuring a trifluoromethyl group at the 4-position and two methyl groups flanking the amino group at the 2- and 6-positions, imparts a unique combination of steric and electronic properties.

Academic research on this compound primarily focuses on its utility as a versatile chemical intermediate. It serves as a crucial building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, it has been used in photo-induced trifluoromethylation reactions of aromatic rings. sci-hub.se The steric hindrance provided by the two methyl groups can influence the regioselectivity of reactions at the amino group or the aromatic ring, a feature that synthetic chemists can exploit to achieve specific molecular architectures.

The compound is investigated for its potential as a precursor to novel pharmaceutical compounds and agrochemicals. The presence of both the lipophilic trifluoromethyl group and the sterically hindering methyl groups can lead to derivatives with enhanced biological activity and selectivity. Scholarly endeavors, therefore, often involve the development of efficient synthetic routes to this compound and its subsequent derivatization to explore new chemical space for various applications, including dyes and specialty chemicals.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 144991-53-7 |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Physical Form | Liquid |

| IUPAC Name | This compound |

| InChI Key | AKHBCRYOUZZLGV-UHFFFAOYSA-N |

This data is compiled from multiple chemical data sources. biosynth.comaaronchem.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBCRYOUZZLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144991-53-7 | |

| Record name | 2,6-dimethyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethyl 4 Trifluoromethyl Aniline and Analogues

Established Synthetic Routes and Mechanistic Elucidation

Established methods for the synthesis of 2,6-dimethyl-4-(trifluoromethyl)aniline and related structures often involve either the direct introduction of functional groups onto a pre-existing aniline (B41778) core or the construction of the substituted aniline ring through a series of carefully orchestrated steps.

Direct Synthesis Approaches

Direct synthesis approaches typically involve the modification of a readily available starting material, such as 2,6-dimethylaniline (B139824). One conceptual approach is the direct trifluoromethylation of the aniline ring. While specific literature detailing the direct C-H trifluoromethylation at the 4-position of 2,6-dimethylaniline is not abundant, the field of C-H functionalization offers potential pathways. These reactions often proceed via radical or organometallic intermediates, where a trifluoromethylating agent, such as Togni's reagent or Umemoto's reagent, is employed in the presence of a suitable catalyst. The regioselectivity of such reactions would be crucial, as the directing effects of the amino and methyl groups would need to favor substitution at the desired para-position.

Another direct approach involves the halogenation of a trifluoromethylated precursor. For instance, the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) can be achieved by the direct chlorination of 4-(trifluoromethyl)aniline (B29031). rsc.org This highlights a strategy where the trifluoromethyl group is already in place, and the ortho-positions are subsequently functionalized.

Convergent Multistep Syntheses

Convergent syntheses offer an efficient strategy for the assembly of complex molecules by bringing together several fragments in the later stages of the synthesis. For a molecule like this compound, a convergent approach could involve the synthesis of two or more key intermediates that are then coupled to form the final product.

A documented multistep synthesis for an analogue, 2,4,6-tris(trifluoromethyl)aniline (B44841), proceeds through the deprotonation and subsequent iodination of 1,3,5-tris(trifluoromethyl)benzene. This is followed by a copper-catalyzed amination to introduce the amino group, yielding the final product. researchgate.net This two-step process, while linear in its final stage, relies on the pre-assembly of the heavily fluorinated benzene (B151609) ring.

Regioselective and Stereoselective Synthesis Strategies

The principles of regioselectivity are central to the synthesis of polysubstituted anilines like this compound. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of incoming electrophiles or nucleophiles. For instance, in the halogenation of 2,6-dimethylaniline, the amino group and the two methyl groups are ortho, para-directing. The para-position is sterically more accessible, which often leads to preferential substitution at this site.

While this compound itself is achiral, the development of stereoselective methods for the synthesis of chiral aniline derivatives is a significant area of research. These methods are crucial for the preparation of enantiomerically pure compounds for applications in pharmaceuticals and materials science. Asymmetric synthesis of chiral anilines can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

Advanced Synthetic Transformations

Modern synthetic organic chemistry has seen the development of powerful new reactions that can be applied to the synthesis of complex molecules like this compound. These advanced transformations often involve the use of transition metal catalysts and offer high efficiency and selectivity.

Transition Metal-Catalyzed Aminations

Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools for the formation of carbon-nitrogen bonds. These reactions allow for the coupling of aryl halides or triflates with a wide range of amines.

In the context of synthesizing this compound analogues, a key step could involve the coupling of a suitably substituted aryl halide with an amine source. For example, the synthesis of 2,4,6-tris(trifluoromethyl)aniline utilizes a copper-catalyzed amination of 1-iodo-2,4,6-tris(trifluoromethyl)benzene. researchgate.net This reaction demonstrates the utility of transition metal catalysis in forming C-N bonds in sterically hindered and electronically demanding systems.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle typically includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the reaction rate, substrate scope, and functional group tolerance.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-heteroatom bonds. While it traditionally required harsh reaction conditions, modern modifications have led to milder and more efficient protocols. This reaction could be a viable alternative for the synthesis of substituted anilines.

Below is a table summarizing key aspects of these two important amination reactions:

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium complexes | Copper catalysts |

| Substrates | Aryl halides (Cl, Br, I), triflates | Aryl halides (I, Br) |

| Amine Scope | Broad (primary, secondary) | Often requires more forcing conditions for less nucleophilic amines |

| Reaction Conditions | Generally milder | Traditionally harsh, but modern protocols are milder |

| Ligands | Phosphine-based ligands are common | Various ligands, including diamines and amino acids |

Halogenation Protocols for Trifluoromethylated Aniline Derivatives

The introduction of halogen atoms onto trifluoromethylated aniline rings is a common strategy for further functionalization or for tuning the electronic and physical properties of the molecule. The regioselectivity of halogenation is governed by the directing effects of the existing substituents.

For example, the bromination of 2,6-dimethylaniline in glacial acetic acid is known to produce 4-bromo-2,6-dimethylaniline. prepchem.com This suggests that a similar strategy could be applied to other substituted anilines. The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline from 4-(trifluoromethyl)aniline is another example of direct halogenation. rsc.org A patented method describes the preparation of 2,6-dichloro-4-(trifluoromethyl)aniline by reacting p-chlorobenzotrifluoride first with chlorine in a halogenation step, followed by an amination reaction. wipo.intgoogle.com

The choice of halogenating agent and reaction conditions can significantly influence the outcome of the reaction. Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂), N-halosuccinimides (NCS, NBS, NIS), and other sources of electrophilic halogens.

The following table provides a conceptual overview of potential halogenation reactions on a trifluoromethylated aniline precursor, based on known reactivity patterns of anilines:

| Halogenation Reaction | Starting Material | Potential Product | Reagents and Conditions |

| Chlorination | 4-(Trifluoromethyl)aniline | 2,6-Dichloro-4-(trifluoromethyl)aniline | Cl₂, solvent |

| Bromination | This compound | 3-Bromo-2,6-dimethyl-4-(trifluoromethyl)aniline | Br₂, acid |

| Iodination | This compound | 3-Iodo-2,6-dimethyl-4-(trifluoromethyl)aniline | I₂, oxidizing agent |

It is important to note that the actual outcome of these reactions would depend on the specific conditions employed and potential steric and electronic effects of the substituents.

Modern Trifluoromethylation Reactions

The direct introduction of a trifluoromethyl group onto an aromatic ring, particularly an aniline, has evolved significantly with the development of novel reagents and catalytic systems. These modern methods offer alternatives to classical approaches, which often require harsh conditions. d-nb.info

Key advancements include the development of electrophilic and radical trifluoromethylating agents, which can be used in conjunction with transition-metal or photoredox catalysis to achieve C-H functionalization. d-nb.infobeilstein-journals.org

Electrophilic and Radical Trifluoromethylating Reagents:

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that act as electrophilic trifluoromethylating agents. enamine.netnih.gov They are effective for the trifluoromethylation of a wide range of nucleophiles and can be used in palladium-catalyzed C-H trifluoromethylation of arenes. enamine.netnih.govbeilstein-journals.org Newer generations of these reagents have been developed to be more powerful, thermally stable, and recyclable, which reduces chemical and environmental costs. acs.org

Togni's Reagents: These hypervalent iodine compounds are another class of electrophilic trifluoromethylating agents. nih.govenamine.net They are used for the direct trifluoromethylation of various substrates, including anilines. enamine.net Nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been shown to be an efficient, one-step method with good functional group tolerance and regioselectivity under mild conditions. acs.orgresearchgate.net

Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): This inexpensive, stable, and easy-to-handle solid serves as a trifluoromethyl radical source under oxidative conditions. rsc.orgwikipedia.orgresearchgate.net It is often used with an oxidant and a copper catalyst for the trifluoromethylation of electron-rich aromatic compounds. nih.govccspublishing.org.cn Visible-light-mediated methods using this reagent have also been developed, offering a greener approach. acs.orgrsc.org

Catalytic Methodologies:

Transition-Metal Catalysis: Palladium, copper, and nickel complexes are widely used to catalyze trifluoromethylation reactions. magtech.com.cnresearchgate.net These methods include the cross-coupling of aryl halides with a CF₃ source or, more recently, the direct C-H functionalization of the aromatic ring. d-nb.infobeilstein-journals.org For instance, palladium(II)-catalyzed ortho-trifluoromethylation of arenes containing directing groups can be achieved using Umemoto's reagents. nih.govbeilstein-journals.org Copper-catalyzed reactions are common, particularly with nucleophilic CF₃ sources or radical precursors like the Langlois reagent. ccspublishing.org.cnnih.gov

Photoredox Catalysis: The use of visible light in conjunction with a photoredox catalyst has emerged as a powerful and sustainable strategy for generating trifluoromethyl radicals under mild conditions. advanceseng.comsemanticscholar.org Catalysts like Ru(bpy)₃²⁺ or iridium complexes can be excited by visible light to initiate the trifluoromethylation of anilines and other (hetero)aromatic systems using reagents from Togni, Umemoto, or other CF₃ sources. researchgate.netnih.govnih.gov

| Reagent Class | Example(s) | CF₃ Source Type | Typical Catalytic System | Reference(s) |

|---|---|---|---|---|

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Electrophilic (CF₃⁺) | Palladium, Copper, Photoredox | enamine.netnih.govbeilstein-journals.org |

| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic (CF₃⁺) / Radical (CF₃•) | Nickel, Photoredox | enamine.netacs.orgresearchgate.net |

| Langlois' Reagent | Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Radical (CF₃•) | Copper, Photoredox | rsc.orgnih.govacs.org |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, aiming to reduce environmental impact through milder reaction conditions, recyclable catalysts, and the avoidance of hazardous solvents. conferenceseries.comwechemglobal.com

Solvent-Free Reaction Methodologies

Performing reactions without a solvent or in environmentally benign solvents like water is a core principle of green chemistry. For the synthesis of aniline derivatives, several solvent-free approaches have been developed. One notable example is the use of Brønsted acidic ionic liquids as catalysts for Friedel-Crafts reactions to produce aniline-based compounds. nih.gov This method is highly efficient and avoids the need for traditional volatile organic solvents. nih.gov

Catalytic Systems for Enhanced Environmental Footprint

The development of efficient and recyclable catalytic systems is crucial for sustainable chemical production. wechemglobal.com Modern trifluoromethylation methods often incorporate green chemistry principles by design.

Photoredox Catalysis: As mentioned previously, visible-light-driven reactions represent a significant advancement in green chemistry. advanceseng.com They use light, a renewable energy source, to drive chemical transformations at ambient temperature, avoiding the high energy consumption of traditional thermal methods. wikipedia.orgacs.org The development of organophotocatalytic systems, such as those using Eosin Y, provides a transition-metal-free option for the synthesis of fluoroalkyl anilines. acs.orgnih.gov

Catalyst-Free Systems: Some modern trifluoromethylation reactions have been developed to proceed without any metal or photoredox catalyst. For instance, a mild and practical strategy for the trifluoromethylation of arenes uses the inexpensive Langlois' reagent with sodium persulfate as an initiator in an environmentally friendly water-acetonitrile mixture. rsc.org Another approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and a fluoroalkylating agent, which can be activated by light without an external photocatalyst. nih.gov

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused significantly reduces waste and production costs. wechemglobal.com Silver trifluoromethanesulfonate-based catalytic systems, for example, can be efficiently recovered and reused multiple times without a significant loss of activity. wechemglobal.com Similarly, Brønsted acidic ionic liquids used in solvent-free syntheses are known for their reusability. nih.gov

| Green Chemistry Approach | Description | Example System | Reference(s) |

|---|---|---|---|

| Photoredox Catalysis | Utilizes visible light as a renewable energy source to promote reactions under mild conditions. | Eosin Y or Ru/Ir complexes with a CF₃ source (e.g., Togni's or Langlois' reagent). | advanceseng.comacs.orgnih.gov |

| Catalyst-Free Reactions | Avoids the use of potentially toxic and expensive metal catalysts. | Langlois' reagent with sodium persulfate in water/acetonitrile. | rsc.org |

| Solvent-Free Synthesis | Eliminates the use of volatile organic solvents, reducing waste and environmental impact. | Brønsted acidic ionic liquid catalyzed Friedel-Crafts reaction. | nih.gov |

| Recyclable Catalysts | Catalysts are recovered and reused, improving atom economy and reducing costs. | Supported silver trifluoromethanesulfonate; Brønsted acidic ionic liquids. | wechemglobal.comnih.gov |

Chemical Reactivity and Derivatization Studies of 2,6 Dimethyl 4 Trifluoromethyl Aniline

Amination Reactions and Derivative Synthesis

Amination reactions involving 2,6-dimethyl-4-(trifluoromethyl)aniline can be viewed from two perspectives: the synthesis of the molecule itself via amination of a suitable precursor, or the use of its amine group to react with other molecules (hydroamination).

Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for the synthesis of substituted anilines. This mechanism is viable when the aromatic ring is rendered electron-deficient by the presence of potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org The trifluoromethyl group (-CF3) at the para position of the aniline (B41778) derivative significantly activates the ring for such nucleophilic attack.

The synthesis of the related compound, 2,6-dichloro-4-trifluoromethylaniline, illustrates this principle. The process involves the reaction of 3,4,5-trichlorobenzotrifluoride with ammonia (B1221849), where ammonia acts as the nucleophile, displacing a chlorine atom. wipo.intgoogle.com The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (e.g., ammonia or an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing trifluoromethyl group is crucial for stabilizing this intermediate. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For a precursor to this compound, a hypothetical SNA_r reaction would involve a starting material like 1-halo-2,6-dimethyl-4-(trifluoromethyl)benzene. The reaction with an ammonia equivalent would proceed as follows:

Nucleophilic Attack: Ammonia attacks the carbon attached to the halogen, breaking the aromatic π-system.

Formation of Meisenheimer Intermediate: A resonance-stabilized carbanion is formed, with the negative charge delocalized onto the trifluoromethyl group.

Elimination of Leaving Group: The halide ion is expelled, reforming the aromatic ring and yielding the final aniline product.

Practical procedures have been developed for the nucleophilic aromatic substitution of various aryl fluorides and chlorides using dimethylamine (B145610) generated from the thermal decomposition of N,N-dimethylformamide (DMF), demonstrating the utility of this mechanism for creating aniline derivatives. nih.gov

Hydroamination involves the addition of an N-H bond from the amine group of this compound across an unsaturated carbon-carbon bond (alkene or alkyne). This reaction is an atom-economical method for synthesizing more complex amines. researchgate.net Various catalytic systems have been developed to facilitate this transformation, which is often challenging with unactivated olefins.

Catalytic Pathways for Hydroamination:

Late Transition Metal Catalysis: Palladium-catalyzed systems have been shown to be effective for the Markovnikov hydroamination of vinylarenes with anilines, including those bearing trifluoromethyl substituents. nih.gov The mechanism typically involves the coordination of the alkene to the metal center, followed by nucleophilic attack of the aniline's amine group.

Lanthanide Catalysis: An efficient intermolecular hydroamination of unactivated alkenes with anilines can be achieved using lanthanide salt catalysts in ionic solvents, yielding Markovnikov products. organic-chemistry.org This approach avoids the need for strong acids and demonstrates high selectivity.

Photocatalysis: A modern approach utilizes photocatalysis for the anti-Markovnikov hydroamination of unactivated olefins. nih.gov In this pathway, an excited-state iridium photocatalyst oxidizes the amine substrate to form an aminium radical cation. This electrophilic radical then adds to the alkene, and a subsequent hydrogen atom transfer (HAT) completes the process. nih.gov

These pathways enable the amine group of this compound to be used as a nucleophile to form new carbon-nitrogen bonds, expanding its synthetic utility.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of its substituents.

-NH₂ Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.com

-CH₃ Groups: Weakly activating groups that also direct ortho and para.

-CF₃ Group: A strongly deactivating group that directs incoming electrophiles to the meta position. lkouniv.ac.in

The positions ortho to the strongly activating amino group (C2 and C6) are sterically blocked by the methyl groups. The position para to the amino group is occupied by the deactivating -CF3 group. Therefore, electrophilic attack is most likely to occur at the positions meta to the amino group (C3 and C5). These positions are also meta to the deactivating -CF3 group, which is electronically favorable for this substituent. The combined activating influence of the amine and methyl groups is generally sufficient to overcome the deactivation by the trifluoromethyl group, allowing reactions like halogenation, nitration, and sulfonation to proceed at the C3 and C5 positions. byjus.commasterorganicchemistry.com

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -CH₃ | C2, C6 | Activating | Ortho, Para |

| -CF₃ | C4 | Deactivating | Meta |

For more precise control over functionalization, the amine group can be converted into a directing group. magtech.com.cn For instance, forming an oxalamide from the parent aniline allows for copper-catalyzed ortho-C–H amination, demonstrating how a temporary modification can direct reactivity to a specific, otherwise less reactive, position. acs.org

Advanced Functional Group Transformations and Derivatization Strategies

The primary amine functionality is a versatile handle for numerous derivatization strategies, either to facilitate chemical analysis or to synthesize new molecules with desired properties.

Chemical derivatization is frequently employed to improve the analytical properties of molecules for techniques like gas chromatography (GC) and liquid chromatography (LC). chromatographyonline.comresearchgate.net The primary amine of this compound is an ideal site for such modifications. The main goals of derivatization are to increase volatility and thermal stability for GC analysis, or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in LC. chromatographyonline.comresearchgate.net

Common derivatization strategies for the amine group include:

Acylation: Reaction with fluorinated anhydrides (e.g., trifluoroacetic anhydride) converts the amine into a fluoroacyl derivative. These derivatives are more volatile and often provide better chromatographic peak shapes and mass spectrometric properties. jfda-online.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic protons on the amine with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC analysis.

Reaction with Specific Reagents: For GC-MS analysis, aniline can be derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride. This creates a derivative with a strong, characteristic molecular ion, which is highly useful for positive identification and quantification in complex matrices like serum. nih.gov

Table 2: Common Derivatization Reagents for Aniline Functional Groups

| Reagent Class | Example Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| Fluoroacylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | Increase volatility, improve detection | GC, GC-MS |

| Silylating Agents | BSTFA | Increase volatility, improve thermal stability | GC, GC-MS |

| Chloroformates | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Add fluorophore | HPLC-Fluorescence |

| Specialty Reagents | 4-carbethoxyhexafluorobutyryl chloride | Create stable derivative with strong molecular ion | GC-MS |

Beyond derivatization for analytical purposes, the amine group is a key reaction center for building molecular complexity. Standard organic transformations can be applied to modify this group and synthesize a wide array of derivatives.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reactions with alkyl halides or via reductive amination. Reductive amination, which involves reacting the aniline with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a highly efficient method for this transformation. science.gov

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives. This is often used as a protecting group strategy or to introduce new functionalities.

Diazotization: A characteristic reaction of primary anilines is their conversion to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -OH, -CN, -halogens) in reactions such as the Sandmeyer reaction, providing access to a broad range of substituted aromatic compounds.

Table 3: Key Amine Functionalization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride | Amide |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

Modifications at the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is renowned for its high chemical stability, a property stemming from the strength of the carbon-fluorine bond. tcichemicals.com Consequently, this moiety is generally robust and remains intact under a wide range of reaction conditions. tcichemicals.com However, specific and typically vigorous reagents can be employed to achieve its chemical transformation. While studies focusing explicitly on this compound are limited, the reactivity of the trifluoromethyl group on aromatic rings has been investigated in other contexts, allowing for an informed discussion of its potential modifications.

One of the primary transformations of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH). This reaction serves as a method for introducing a carboxyl group, using the -CF3 group as a masked carboxylic acid. nih.gov The conversion typically requires highly acidic conditions, such as treatment with fuming sulfuric acid (oleum), often in the presence of boric acid. nih.gov Although this specific hydrolysis has not been detailed for this compound, studies on other trifluoromethylated aromatic compounds provide insight into the likely mechanism. The process is believed to be initiated by the protonation of a fluorine atom by the superacid, leading to the cleavage of a C-F bond and the formation of a difluorobenzyl carbocation. nih.gov This carbocation formation is likely the rate-determining step of the reaction. nih.gov Subsequent nucleophilic attack by water or sulfate (B86663) species, followed by further hydrolysis, ultimately yields the carboxylic acid. nih.gov

The general conditions for such transformations are summarized in the table below, based on studies of analogous trifluoromethylated compounds.

| Transformation | Reagents | Conditions | Product Moiety | Ref |

| Hydrolysis | Fuming H₂SO₄, H₃BO₃ | High Temperature | -COOH | nih.gov |

| Protolytic Defluorination | CF₃SO₃H (Triflic Acid) | 90°C | Dimerized/Cyclized Products | nih.gov |

Beyond hydrolysis, other modifications of the -CF3 group, such as reduction or nucleophilic substitution, are known but are less common and typically require specific substrates or catalysts. For instance, reactions of aromatic trifluoromethyl compounds with certain nucleophilic reagents have been reported, although the scope and applicability can be limited. acs.org Protolytic defluorination using superacids like triflic acid can also occur, though this often leads to complex dimerization or cyclization products rather than a simple functional group transformation. nih.gov It is important to note that these specific transformations have not been documented for this compound in the available scientific literature.

Reaction Kinetics and Mechanistic Investigations

Detailed reaction kinetic studies and mechanistic investigations specifically for this compound are not extensively available in the public domain. However, the reactivity of the molecule can be inferred from the electronic properties of its constituent functional groups and by examining studies on analogous compounds. The chemical behavior of this compound is dictated by the interplay of the activating amino group (-NH2), the weakly activating and sterically hindering ortho-methyl groups (-CH3), and the strongly deactivating trifluoromethyl group (-CF3).

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution and would, in isolation, direct incoming electrophiles to the meta-position (positions 3 and 5). youtube.com Conversely, the amino group is a very strong activating group that directs electrophiles to the ortho- and para-positions. In this molecule, the para-position is occupied by the -CF3 group, and the ortho-positions are sterically hindered by the methyl groups. The directing influence in electrophilic aromatic substitution is typically dominated by the most powerful activating group. Therefore, electrophilic attack would be expected to occur at the positions ortho to the amino group (positions 3 and 5), despite the deactivating effect of the -CF3 group on the ring as a whole.

The presence of a strongly electron-withdrawing group can also render an aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. For this compound itself, an SNAr reaction on the ring is unlikely as there is no adequate leaving group. However, if a derivative containing a leaving group (e.g., a halide) were used, the -CF3 group would activate the ring towards nucleophilic attack. Mechanistic studies on SNAr reactions have revealed a continuum between a classical two-step pathway involving a stable Meisenheimer intermediate and a single-step concerted mechanism. springernature.comrsc.orgnih.gov The operative mechanism is highly dependent on the substrate, nucleophile, leaving group, and solvent conditions. springernature.comresearchgate.net Kinetic studies on related systems, such as the reaction of substituted anilines with activated anisole (B1667542) derivatives, demonstrate complex dependencies on solvent and substituent electronic effects. researchgate.net

The table below summarizes the expected influence of each substituent on the molecule's general reactivity.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | 1 | Activating, Electron-Donating | Directs electrophiles to ortho/para positions; enhances ring nucleophilicity. |

| Methyl (-CH₃) | 2, 6 | Activating, Electron-Donating | Weakly activates the ring; provides steric hindrance around the amino group. |

| Trifluoromethyl (-CF₃) | 4 | Deactivating, Electron-Withdrawing | Directs electrophiles to meta position; decreases ring nucleophilicity. youtube.com |

Advanced Spectroscopic and Analytical Research of 2,6 Dimethyl 4 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 2,6-dimethyl-4-(trifluoromethyl)aniline, ¹H, ¹⁹F, and ¹³C NMR spectroscopy would be routinely used for structural confirmation and purity assessment.

Proton NMR Spectroscopy Applications

Proton (¹H) NMR spectroscopy would be used to identify and confirm the arrangement of hydrogen atoms in the molecule.

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent due to the symmetrical substitution pattern. They would appear as a single signal, likely a singlet, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the amino and methyl groups would influence its precise chemical shift.

Methyl Protons: The two methyl groups at positions 2 and 6 are also equivalent. They would produce a sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm), integrating to six protons.

Amine Protons: The two protons of the primary amine (-NH₂) group would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | Data not available | Singlet | 2H |

| -CH₃ | Data not available | Singlet | 6H |

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Groups

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated groups.

For this compound, the ¹⁹F NMR spectrum would show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this group is sensitive to its electronic environment on the aromatic ring. For trifluoromethyl groups attached to a benzene ring, the signal typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. This analysis would confirm the presence and the specific chemical environment of the trifluoromethyl moiety.

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Carbon-13 NMR Spectroscopy Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Due to the molecule's symmetry, the ¹³C NMR spectrum would display a reduced number of signals.

Aromatic Carbons: Four distinct signals would be expected for the six aromatic carbons.

C1 (carbon bearing the -NH₂ group)

C2 and C6 (carbons bearing the -CH₃ groups, equivalent)

C3 and C5 (carbons bearing hydrogens, equivalent)

C4 (carbon bearing the -CF₃ group)

Trifluoromethyl Carbon: The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The chemical shift would be in the range of δ 120-130 ppm.

Methyl Carbons: The two equivalent methyl carbons would give a single signal in the aliphatic region (typically δ 15-25 ppm).

Table 3: Predicted ¹³C NMR Signals for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

|---|---|---|

| C1 (-NH₂) | Data not available | Singlet |

| C2, C6 (-CH₃) | Data not available | Singlet |

| C3, C5 (-H) | Data not available | Singlet |

| C4 (-CF₃) | Data not available | Singlet |

| -CF₃ | Data not available | Quartet |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₀F₃N), the exact mass of the molecular ion ([M]⁺) is 189.07654 Da. HRMS analysis would be able to confirm this mass with high precision (typically within 5 ppm), allowing for the unambiguous determination of its molecular formula and distinguishing it from other compounds with the same nominal mass.

While experimental data is unavailable, predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M]⁺ | [C₉H₁₀F₃N]⁺ | 189.07599 | 131.0 |

| [M+H]⁺ | [C₉H₁₁F₃N]⁺ | 190.08382 | 135.9 |

| [M+Na]⁺ | [C₉H₁₀F₃NNa]⁺ | 212.06576 | 146.0 |

| [M+K]⁺ | [C₉H₁₀F₃NK]⁺ | 228.03970 | 142.8 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation patterns of selected ions. In an MS/MS experiment, the molecular ion ([M]⁺ or a protonated molecule [M+H]⁺) of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions would be analyzed to provide structural information.

Likely fragmentation pathways would involve:

Loss of a methyl radical (·CH₃): Formation of an [M-15]⁺ ion.

Loss of hydrogen cyanide (HCN): A common fragmentation for anilines.

Loss of a fluorine atom or HF: From the trifluoromethyl group.

Analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule, complementing the data obtained from NMR spectroscopy. However, specific experimental fragmentation data for this compound is not available.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of a compound by probing its fundamental vibrational modes. For this compound, a detailed vibrational analysis can be constructed through computational methods, such as Density Functional Theory (DFT), and by drawing comparisons with the known spectra of similar substituted anilines. researchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by contributions from the aniline (B41778) ring, the methyl groups, the trifluoromethyl group, and the amino group. DFT calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavenumbers and intensities of the IR and Raman active modes. researchgate.net These calculated frequencies are often scaled to better match experimental values observed for related compounds.

Key vibrational modes for this compound are expected in the following regions:

N-H Vibrations: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3400-3500 cm⁻¹ region. asianpubs.org The corresponding bending (scissoring) mode is expected around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations of the benzene ring are anticipated to appear between 3000 and 3100 cm⁻¹. The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. core.ac.uk

C-F Vibrations: The trifluoromethyl (-CF₃) group has strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are typically observed in the 1100-1400 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring usually occur in the 1400-1600 cm⁻¹ range. researchgate.net

A predicted data table for the prominent vibrational modes of this compound, based on DFT calculations and comparison with related molecules like 2,6-dimethyl-4-nitrophenol (B181267) and other fluoro- and methyl-substituted anilines, is presented below. researchgate.netresearchgate.net

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) asym | ~3480 | ~3480 | Asymmetric N-H Stretch |

| ν(N-H) sym | ~3390 | ~3390 | Symmetric N-H Stretch |

| ν(C-H) aromatic | ~3050 | ~3050 | Aromatic C-H Stretch |

| ν(C-H) methyl | ~2970 | ~2970 | Methyl C-H Stretch |

| δ(N-H) | ~1620 | ~1620 | N-H Bending (Scissoring) |

| ν(C=C) | ~1580, ~1470 | ~1580, ~1470 | Aromatic Ring C=C Stretch |

| ν(C-F) asym | ~1320 | ~1320 | Asymmetric C-F Stretch |

| ν(C-F) sym | ~1140 | ~1140 | Symmetric C-F Stretch |

X-ray Crystallography and Solid-State Structural Determinations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, we can infer its likely solid-state characteristics by examining the crystal structures of analogous compounds, such as 4-methoxy-3-(trifluoromethyl)aniline. nih.gov

A hypothetical crystal structure for this compound would likely reveal key structural parameters including bond lengths, bond angles, and intermolecular interactions. The presence of the amino group suggests the potential for hydrogen bonding, which would play a significant role in the crystal packing. The bulky methyl groups at the 2 and 6 positions would likely induce some steric strain, potentially leading to a non-planar arrangement of the amino group with respect to the aromatic ring.

Based on the analysis of related structures, a predicted set of crystallographic data for this compound is provided below. These values are illustrative and would require experimental verification.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~15-18 |

| b (Å) | ~5-8 |

| c (Å) | ~10-14 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1200-1500 |

| Z (molecules per unit cell) | 4 |

The intermolecular interactions in the solid state would likely be dominated by N-H···N or N-H···F hydrogen bonds, forming chains or sheets of molecules. The trifluoromethyl and methyl groups would primarily engage in van der Waals interactions.

Surface Functional Group Characterization via Derivatization X-ray Photoelectron Spectroscopy (CD-XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For a molecule like this compound, standard XPS can identify the presence of carbon, nitrogen, and fluorine. However, to specifically quantify the surface concentration of the primary amino groups, a chemical derivatization approach (CD-XPS) is often employed.

The CD-XPS methodology involves reacting the surface with a derivatizing agent that selectively binds to the functional group of interest and contains a unique elemental tag. For primary amines, a common derivatizing agent is 4-(trifluoromethyl)benzaldehyde (B58038) (TFBA). The reaction between the primary amine of this compound and TFBA would form an imine, effectively tagging the amine site with an additional trifluoromethyl group.

The quantification of the surface amino groups is then achieved by monitoring the increase in the fluorine signal (F1s) or the appearance of a chemically shifted nitrogen signal (N1s) in the XPS spectrum. The high-resolution N1s spectrum would show a component corresponding to the unreacted amine and a new component at a different binding energy corresponding to the formed imine. Similarly, the F1s signal would increase in intensity, and its deconvolution might reveal components from the original trifluoromethyl group and the tagging TFBA molecule.

A table of expected binding energies for the key elements in underivatized and derivatized this compound is presented below. These are typical values and can vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netnih.govresearchgate.net

| Element/Region | State | Expected Binding Energy (eV) |

|---|---|---|

| N1s | Amine (-NH₂) | ~399.5 - 400.5 |

| Imine (-N=CH-) | ~398.0 - 399.0 | |

| F1s | -CF₃ (on aniline ring) | ~688.0 - 689.0 |

| -CF₃ (from TFBA tag) | ~688.0 - 689.0 | |

| C1s | C-C/C-H | ~284.8 |

| C-N | ~286.0 | |

| C-CF₃ | ~292.0 - 293.0 |

Computational and Theoretical Investigations of 2,6 Dimethyl 4 Trifluoromethyl Aniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for analyzing medium-sized organic molecules like 2,6-Dimethyl-4-(trifluoromethyl)aniline. These calculations can elucidate the distribution of electrons within the molecule and predict its stability and reactivity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,6-Dimethylaniline (B139824) | B3LYP/6-311++G(d,p) | Not Reported | Not Reported | 3.9443 |

| This compound | Theoretical Projection | Lowered | Lowered | > 3.9443 (Expected) |

Computational methods can map out the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Calculating the energy barrier (activation energy) associated with the transition state provides quantitative insights into reaction kinetics.

For this compound, such calculations could be used to investigate various reactions, such as electrophilic aromatic substitution or N-alkylation. While specific studies on this molecule are not documented in the searched literature, the methodology would involve optimizing the geometries of reactants, products, and the transition state. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are often employed to locate the transition state structure. Subsequent frequency calculations are performed to confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These theoretical models are invaluable for understanding reaction mechanisms and predicting reaction outcomes.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemistry offers highly accurate methods for predicting spectroscopic properties, which can be used to interpret experimental data or to identify unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C chemical shifts of a molecule with remarkable accuracy.

For this compound, a theoretical NMR prediction would involve first optimizing the molecular geometry and then performing a GIAO calculation. The resulting magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Although a specific computational NMR study for this compound was not found, predictions would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with the electron-withdrawing -CF₃ group influencing the shifts of the aromatic ring protons.

| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 115 - 150 | -NH₂ (donating), -CH₃ (donating), -CF₃ (withdrawing) |

| Methyl C-H₃ | 2.0 - 2.5 | 15 - 25 | Steric environment and proximity to the amine group |

| Amine N-H₂ | 3.5 - 4.5 | N/A | Solvent effects and hydrogen bonding |

| Quaternary C-CF₃ | N/A | 120 - 130 (quartet due to C-F coupling) | Strong electron withdrawal and coupling to Fluorine |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

A theoretical vibrational analysis of this compound would start with geometry optimization, followed by the calculation of the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and basis set limitations, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes would include N-H stretching, C-H stretching of the aromatic and methyl groups, C-N stretching, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, molecular motion, and intermolecular interactions.

For this compound, MD simulations could be employed to explore its conformational landscape. Key areas of interest would be the rotation of the methyl groups and the inversion of the amine group. By simulating the molecule's behavior in a solvent box over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is particularly valuable for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. No specific MD studies on this molecule were identified in the literature search, but this remains a powerful theoretical tool for future investigations into its dynamic properties.

Applications in Advanced Chemical Synthesis and Material Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

Precursor in Agrochemical Research

In the field of agrochemical research, aniline (B41778) derivatives are fundamental components in the development of new pesticides and herbicides. While specific, commercially available agrochemicals derived directly from 2,6-dimethyl-4-(trifluoromethyl)aniline are not extensively documented in publicly available literature, the structural motifs present in this compound are indicative of its potential as a precursor. The trifluoromethyl group is a common feature in modern agrochemicals, often enhancing their biological activity and stability. The anilino moiety serves as a versatile scaffold for the construction of more complex molecules with desired pesticidal or herbicidal properties. Research in this area often involves the synthesis of extensive libraries of compounds for screening, and substituted anilines like this compound are key starting materials in these discovery processes.

Building Block for Pharmaceutical Intermediate Research

The pharmaceutical industry relies heavily on a diverse array of chemical building blocks for the synthesis of novel therapeutic agents. Fluorinated compounds, in particular, have gained significant attention due to their ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

A patent for selective inhibitors of the NLRP3 inflammasome, which is implicated in autoinflammatory and autoimmune diseases as well as cancers, describes compounds that can be synthesized from intermediates potentially derived from this compound. For instance, the synthesis of certain carbamate (B1207046) derivatives outlined in the patent involves the use of substituted anilines. The general synthetic schemes provided in such patents often allow for a variety of substitutions on the aniline ring, and the specific combination of dimethyl and trifluoromethyl groups offered by this compound could be utilized to modulate the pharmacological properties of the final active pharmaceutical ingredient.

| Potential Pharmaceutical Application | Role of this compound | Key Structural Features Utilized |

| NLRP3 Inflammasome Inhibitors | Precursor for the aniline-containing core structure. | Trifluoromethyl group for potential enhancement of bioactivity and metabolic stability; Methyl groups for steric influence on molecular conformation and receptor binding. |

Synthesis of Advanced Fluorinated Materials

The incorporation of fluorine atoms into polymers and other materials can lead to significant enhancements in their properties, including thermal stability, chemical resistance, and low surface energy. Trifluoromethylated anilines are valuable monomers or intermediates in the synthesis of such advanced fluorinated materials.

While specific research detailing the use of this compound in the synthesis of fluorinated materials is not widely published, its structure suggests potential applications. The amine functionality allows for its incorporation into polymer backbones, such as polyimides or polyamides, through condensation polymerization reactions. The presence of the trifluoromethyl group would then be imparted to the resulting polymer, potentially leading to materials with desirable properties for applications in electronics, aerospace, and specialty coatings.

Ligand Design and Catalysis Research

The field of catalysis relies on the development of ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. The steric and electronic properties of this compound make it an intriguing candidate for the development of novel ligands for organometallic chemistry and catalysis.

Sterically Hindered Ligands in Organometallic Chemistry

The two methyl groups in the ortho positions to the amine group in this compound provide significant steric bulk. This steric hindrance can be exploited in the design of ligands that create a specific coordination environment around a metal center. Such sterically demanding ligands can stabilize reactive metal complexes, prevent catalyst deactivation pathways, and influence the stereoselectivity of catalytic reactions. For example, ligands derived from this aniline could be used to synthesize bulky N-heterocyclic carbenes (NHCs) or phosphine (B1218219) ligands, which are widely used in various catalytic transformations.

Application in Homogeneous and Heterogeneous Catalysis

Ligands derived from this compound have the potential to be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing these ligands could be used to catalyze a wide range of organic reactions. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the metal center, thereby influencing its catalytic activity.

For heterogeneous catalysis, these ligands or their corresponding metal complexes could be immobilized on solid supports. The resulting supported catalysts would combine the advantages of homogeneous catalysts (high activity and selectivity) with the benefits of heterogeneous catalysts (ease of separation and recyclability). While specific examples of catalytic systems based on this compound are not prevalent in the literature, the fundamental properties of the molecule suggest a fertile ground for future research in this area.

Development of Specialty Chemicals and Functional Materials

The strategic placement of electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups on the aniline scaffold imparts specific electronic and physical properties to polymers and frameworks derived from this monomer. These properties are highly sought after in the creation of novel functional materials for specialized applications.

In the pursuit of materials for high-frequency applications, such as in 5G technology and advanced electronics, a low dielectric constant (Dk) and a low dissipation factor (Df) are critical parameters to minimize signal loss and heat generation. Research has shown that the incorporation of fluorine-containing groups, particularly trifluoromethyl (-CF3) groups, into polymer structures is an effective strategy for achieving desirable low-dissipation characteristics. rsc.orgrsc.orgnih.gov

While direct research on polymers synthesized from this compound for this specific application is not extensively documented, the inherent properties of the trifluoromethyl group strongly suggest its potential. A polymer matrix incorporating this aniline derivative would be expected to exhibit low dielectric loss. The methyl groups at the 2 and 6 positions provide steric hindrance, which can further enhance the free volume within the polymer structure, contributing to a lower dielectric constant.

Table 1: Dielectric Properties of Polymers with and without Trifluoromethyl Groups

| Polymer System | Frequency | Dielectric Constant (Dk) | Dissipation Factor (Df) |

| Non-fluorinated polysiloxane | 5 GHz | 2.78 | 2.07 x 10⁻² |

| Trifluoromethyl-containing polysiloxane | 5 GHz | < 2.53 | 1.66 x 10⁻³ |

| Fluorinated Epoxy Resin (d-FER-DDM) | 1 MHz | 2.55 | 0.016 |

This table is generated based on data from studies on related fluorinated polymers to illustrate the effect of the trifluoromethyl group. rsc.orgmdpi.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. unt.edunih.gov They are constructed from organic building blocks, and their properties are dictated by the geometry and electronic nature of these monomers. mdpi.com Substituted anilines are frequently employed as building blocks in the synthesis of COFs, particularly for applications in electronics and catalysis. rsc.org

The structure of this compound makes it an intriguing candidate as a monomer for COF synthesis. The two amine functional groups can participate in the formation of the framework, while the trifluoromethyl and methyl groups can be tailored to control the electronic properties and porosity of the resulting COF. The electron-withdrawing nature of the trifluoromethyl group can influence the band gap and charge transport properties of the COF, which is crucial for its application in electronic devices. nih.gov

Furthermore, the development of conductive polymers from aniline and its derivatives is a well-established field. researchgate.netias.ac.in Polyaniline is known for its electrical conductivity and environmental stability. nih.gov The properties of polyaniline can be tuned by introducing substituents onto the aniline ring. nih.govresearchgate.net The presence of the trifluoromethyl group in this compound would significantly alter the electronic properties of the corresponding polymer. It is anticipated that this would lead to a material with different conductivity and stability profiles compared to unsubstituted polyaniline, potentially opening up new applications in organic electronics.

Table 2: Potential Impact of Substituents on Polyaniline Properties

| Substituent Group | Position | Expected Effect on Polymer Properties |

| Methyl (-CH3) | 2,6 | Increased solubility, steric hindrance affecting planarity and conductivity. |

| Trifluoromethyl (-CF3) | 4 | Increased oxidative stability, modification of electronic bandgap. |

This table outlines the expected influence of the substituent groups present in this compound on the properties of a hypothetical polyaniline derived from it.

Emerging Research Directions and Future Perspectives for 2,6 Dimethyl 4 Trifluoromethyl Aniline

Exploration of Novel Synthetic Methodologies

The efficient and selective synthesis of 2,6-Dimethyl-4-(trifluoromethyl)aniline is crucial for its broader application. While traditional methods for aniline (B41778) synthesis exist, contemporary research is focused on developing more sophisticated and sustainable approaches.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate reaction times and improve yields for the synthesis of sterically hindered anilides and related compounds. nih.govnih.gov The use of microwave irradiation can overcome the steric hindrance presented by the two methyl groups ortho to the amine, facilitating reactions that are often sluggish under conventional heating. nih.govacs.org The benefits of MAOS, such as reduced energy consumption and cleaner reaction profiles, align with the principles of green chemistry, making it an attractive methodology for the industrial-scale production of this compound and its derivatives. youtube.com

Another area of intense research is the use of palladium-catalyzed cross-coupling reactions . Specifically, modern amination reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. acs.org Research into the development of sophisticated ligands for palladium catalysts allows for the efficient coupling of aryl halides or triflates with amines under mild conditions. nih.gov Furthermore, palladium-catalyzed C-H bond functionalization is emerging as a powerful strategy for the synthesis of complex anilines. nih.gov This approach allows for the direct introduction of aryl groups at the ortho positions of anilines, offering a novel and efficient route to derivatives of this compound. nih.gov

The table below summarizes some of the novel synthetic methodologies being explored for aniline derivatives, which are applicable to the synthesis of this compound.

| Methodology | Key Advantages | Relevant Catalyst/Conditions | Potential Application |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, energy efficiency. nih.govyoutube.com | Acetonitrile as solvent, often catalyst-free for certain reactions. nih.govacs.org | Efficient synthesis of sterically hindered anilines. acs.org |

| Palladium-Catalyzed C-H Functionalization | High selectivity, atom economy, use of simple starting materials. nih.gov | Pd(OAc)₂, various ligands and additives. nih.gov | Synthesis of unsymmetrically substituted 2,6-diarylanilines. nih.gov |

| Palladium-Catalyzed Trifluoromethylation | Direct introduction of CF₃ group under mild conditions. nih.gov | Pd(dba)₂, ᵗBuXPhos ligand, TMSCF₃. nih.gov | Synthesis of trifluoromethylated alkenes and arenes. nih.gov |

Expanded Applications in Interdisciplinary Scientific Research

The unique properties of this compound make it a versatile building block in several areas of interdisciplinary research, most notably in medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry , this compound is a key precursor for the synthesis of small molecule kinase inhibitors. ugr.esacs.org Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. acs.org The trifluoromethyl group can enhance a drug candidate's metabolic stability and binding affinity to its target protein. researchgate.net Derivatives of trifluoromethylanilines have shown potent inhibitory activity against various kinases, making them promising candidates for the development of new anticancer therapies. researchgate.netunipa.it For instance, certain aniline pyrimidine (B1678525) derivatives are being investigated as potent dual Mer/c-Met inhibitors. acs.org

In the field of agrochemicals , trifluoromethylated anilines are important intermediates in the synthesis of modern pesticides. The related compound, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), is a key component in the production of the insecticide fipronil. google.comwipo.int The presence of the trifluoromethyl group often enhances the efficacy and selectivity of these agrochemicals. The structural similarities suggest that this compound could be utilized in the development of new, effective, and environmentally safer crop protection agents.

In materials science , aniline derivatives are used in the synthesis of conductive polymers. nih.govresearchgate.net Polyaniline (PANI) and its derivatives are known for their electrical conductivity and are used in applications such as sensors and anti-corrosion coatings. researchgate.netrsc.org The incorporation of substituents like the trifluoromethyl group can modify the electronic properties, solubility, and processability of the resulting polymers. rsc.org Research in this area could lead to the development of novel polymeric materials with tailored properties for applications in electronics and sensor technology. rsc.orgresearchgate.net

The following table highlights the interdisciplinary applications of this compound and its derivatives.

| Research Area | Specific Application | Role of the Compound |

| Medicinal Chemistry | Kinase Inhibitors | Precursor for synthesizing potent and selective inhibitors for cancer therapy. ugr.esresearchgate.net |

| Agrochemicals | Pesticide Synthesis | Intermediate for the development of novel insecticides and herbicides. google.com |

| Materials Science | Conductive Polymers | Monomer for synthesizing functionalized polyanilines for sensor applications. rsc.orgresearchgate.net |

Advancements in Characterization Techniques

The comprehensive characterization of this compound and its derivatives is essential for understanding their structure-property relationships. Modern analytical techniques provide detailed insights into their molecular and electronic structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov For complex aniline derivatives, SCXRD can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding their chemical behavior and for designing new molecules with specific properties. researchgate.net

Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is invaluable for determining the molecular weight and for structural elucidation through fragmentation analysis (MS/MS). nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation patterns of trifluoromethylaniline derivatives can be complex, and their study provides insights into the stability of different parts of the molecule. miamioh.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of characterization. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly useful for fluorinated compounds like this compound, as the fluorine nucleus is highly sensitive to its chemical environment. Multinuclear NMR studies can provide detailed information about the electronic environment of the trifluoromethyl group and its interactions with the rest of the molecule.

The table below lists advanced techniques for the characterization of this compound.

| Technique | Information Obtained | Significance |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Unambiguous structural determination and understanding of intermolecular interactions. mdpi.com |

| Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) | Molecular weight and structural information from fragmentation patterns. nih.gov | Confirmation of molecular identity and elucidation of structural features. |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Information about the electronic environment of the fluorine atoms. | Sensitive probe for structural and conformational analysis of fluorinated compounds. |

Integration of Theoretical Predictions with Experimental Validations

The synergy between computational chemistry and experimental work is accelerating the discovery and development of new molecules and materials. For this compound, theoretical predictions are playing an increasingly important role.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netresearchgate.net DFT calculations can predict properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. acs.orgresearchgate.net These theoretical predictions can be compared with experimental data from techniques like UV-Vis and FT-IR spectroscopy to validate the computational models. researchgate.netresearchgate.net Such studies provide a deeper understanding of the electronic effects of the trifluoromethyl and dimethyl groups on the aniline ring. researchgate.net